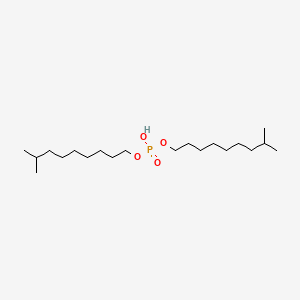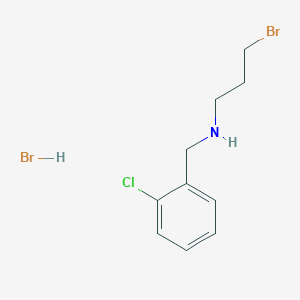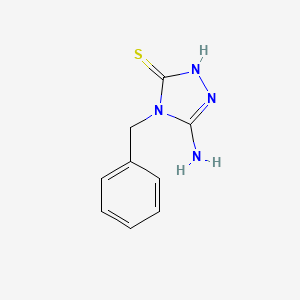![molecular formula C18H24NO3P B14461457 Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester CAS No. 67652-76-0](/img/structure/B14461457.png)
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its structural analogy with phosphate moieties, making it valuable in various applications due to its coordination and supramolecular properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the reaction of phenylphosphonic acid with diethyl alcohol under acidic conditions can yield the desired ester . Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale esterification processes. These processes typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between phosphonic acids and alcohols. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and diethyl alcohol.
Substitution: Various phosphonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong coordination bonds with metal ions and other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological targets, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl benzenephosphonate
- Diethyl phenylphosphonate
- Benzenephosphonic acid, diethyl ester
- Phenylphosphonic acid diethyl ester
Uniqueness
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is unique due to its specific structural features, which include the presence of both phenyl and phenylamino groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
67652-76-0 |
|---|---|
Molekularformel |
C18H24NO3P |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(1-diethoxyphosphoryl-1-phenylethyl)aniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(3,16-12-8-6-9-13-16)19-17-14-10-7-11-15-17/h6-15,19H,4-5H2,1-3H3 |
InChI-Schlüssel |
RPBBYVCJRHLCBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)









![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)

